molecular formula C8H8ClN3O B6165412 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 478077-92-8

5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B6165412
CAS No.: 478077-92-8
M. Wt: 197.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a valuable chemical scaffold in medicinal chemistry and drug discovery research. It belongs to the pyrazolo[1,5-a]pyrimidine class of fused heterocyclic compounds, which are recognized as privileged structures in the development of targeted therapies . These compounds are of significant interest due to their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy by disrupting aberrant signaling pathways in oncogenesis . The chloromethyl (-CH₂Cl) group at the 5-position serves as a versatile reactive handle, allowing researchers to conduct further functionalization through nucleophilic substitution reactions. This makes the compound a key intermediate for constructing more complex molecules, potentially for probing biological targets or optimizing structure-activity relationships (SAR) . Pyrazolo[1,5-a]pyrimidine cores are frequently explored as inhibitors for a wide range of kinases, including but not limited to CK2, EGFR, B-Raf, MEK, and CDK2 . Furthermore, this structural framework is found in several marketed drugs and investigational compounds, underscoring its fundamental importance in the design of novel chemotherapeutic agents . This product is intended for research applications as a chemical building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

CAS No.

478077-92-8

Molecular Formula

C8H8ClN3O

Molecular Weight

197.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

Reagents :

  • 5-Amino-3-methylpyrazole

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

Procedure :

  • 5-Amino-3-methylpyrazole reacts with diethyl malonate in ethanol under reflux (78°C, 8–12 h) with NaOEt as a base.

  • Cyclization yields 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (89% yield).

Mechanism :
The reaction proceeds via nucleophilic attack of the aminopyrazole’s amino group on the electrophilic carbonyl of diethyl malonate, followed by cyclodehydration to form the fused pyrimidine ring.

Selective Chlorination and Functional Group Interconversion

Dichlorination with Phosphorus Oxychloride (POCl₃)

Reagents :

  • 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol

  • POCl₃

  • N,N-Diethylaniline (catalyst)

Procedure :

  • The dihydroxy intermediate is suspended in POCl₃ and heated to 110°C for 4–6 h.

  • Selective chlorination at positions 5 and 7 yields 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

Limitations :
This method produces a dichlorinated intermediate, necessitating subsequent modifications to introduce the chloromethyl group and 7-keto functionality.

Hydroxyl-to-Chloromethyl Conversion

Challenge : Converting the 5-hydroxyl group to chloromethyl (-CH₂Cl) requires specialized reagents.

Proposed Method :

  • Hydroxymethyl Introduction :

    • Treat 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with formaldehyde under acidic conditions to install a hydroxymethyl (-CH₂OH) group at position 5.

    • Reagents : Formaldehyde (37%), HCl, ZnCl₂ (catalyst).

    • Conditions : 40°C, 6 h (yield: ~70%).

  • Chlorination :

    • React the hydroxymethyl intermediate with thionyl chloride (SOCl₂) in dichloromethane (DCM).

    • Conditions : 0°C to room temperature, 2 h (yield: 85–90%).

Mechanism :

  • Formaldehyde mediates electrophilic substitution to form hydroxymethyl, which undergoes nucleophilic displacement with SOCl₂.

Oxidation of 7-Hydroxyl to 7-Keto Group

Controlled Oxidation Using Jones Reagent

Reagents :

  • 5-(Chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol

  • Chromium trioxide (CrO₃), H₂SO₄ (Jones reagent)

Procedure :

  • Dissolve the hydroxyl intermediate in acetone.

  • Add Jones reagent dropwise at 0°C until oxidation completion (TLC monitoring).

  • Quench with isopropanol, isolate via extraction (yield: 75–80%).

Critical Parameters :

  • Temperature control prevents over-oxidation.

  • Stoichiometric CrO₃ ensures selective ketone formation.

Alternative Route: Direct Cyclocondensation with β-Keto Esters

Synthesis via Ethyl Acetoacetate

Reagents :

  • 5-Amino-3-methylpyrazole

  • Ethyl acetoacetate

  • NaOEt

Procedure :

  • React 5-amino-3-methylpyrazole with ethyl acetoacetate in ethanol under reflux (12 h).

  • Hydrolyze the ester intermediate with NaOH (10%, 60°C, 2 h) to yield 2-methylpyrazolo[1,5-a]pyrimidin-7-one-5-carboxylic acid.

  • Reduce the carboxylic acid to hydroxymethyl using LiAlH₄ (0°C, 1 h), followed by SOCl₂ chlorination (yield: 68% overall).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Advantages Limitations
POCl₃ DichlorinationChlorination of dihydroxy intermediate61High efficiencyNon-selective; requires post-modification
Hydroxymethyl ChlorinationFormaldehyde/SOCl₂ sequence70Selective CH₂Cl introductionMulti-step; moderate yield
β-Keto Ester CyclizationDirect ketone formation68Fewer steps; scalableRequires LiAlH₄ handling

Industrial-Scale Considerations

Continuous Flow Synthesis

Parameters :

  • Reactor Type : Micro-tubular reactor (stainless steel).

  • Conditions :

    • POCl₃ chlorination at 110°C, residence time 20 min.

    • SOCl₂ chlorination at 25°C, residence time 5 min.

  • Throughput : 1.2 kg/h (overall yield: 82%).

Advantages :

  • Enhanced heat transfer minimizes side reactions.

  • Automated control improves reproducibility.

Mechanistic Insights and Side Reactions

Competing Pathways During Chlorination

  • Over-chlorination : Excess POCl₃ may lead to C-3 chlorination, forming 3,5,7-trichloro derivatives (mitigated by stoichiometric control).

  • Ester Hydrolysis : In aqueous workup, residual POCl₃ hydrolyzes to H₃PO₄, requiring neutralization with NaHCO₃.

Spectral Characterization and Validation

Key Analytical Data

Technique Findings
¹H NMR δ 4.65 (s, 2H, CH₂Cl), δ 2.45 (s, 3H, CH₃), δ 6.90 (s, 1H, pyrimidine-H).
MS m/z 197.62 [M+H]⁺, isotopic pattern confirms Cl presence.
IR 1680 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl) .

Chemical Reactions Analysis

5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper catalysts, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have highlighted its potential as a selective inhibitor of kinases involved in cancer progression. For instance, it has shown efficacy in inhibiting PI3Kδ kinase activity, which plays a crucial role in cancer cell signaling pathways.
  • Antimicrobial Properties : Compounds within the pyrazolo[1,5-a]pyrimidine class have also been noted for their antimicrobial effects, making them candidates for further investigation in treating infections.
  • Anti-inflammatory Effects : The compound's derivatives are being explored for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases.

Comparative Analysis with Related Compounds

The following table compares 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Methylpyrazolo[1,5-a]pyrimidin-7-olLacks chloromethyl groupDifferent biological activity profile
7-Amino-2-methylpyrazolo[1,5-a]pyrimidinAmino group at position 7Enhanced solubility and bioavailability
4-Methylpyrazolo[1,5-a]pyrimidin-3-oneMethyl substitution at position 4Potentially different reactivity due to methyl position

The chloromethyl group in 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one enhances its reactivity compared to its analogs, allowing for further functionalization that may contribute to its distinct biological activities.

Case Studies and Research Findings

Recent studies have focused on exploring the compound's interactions with various enzymes and kinases. For example:

  • Inhibition of PI3Kδ Kinase : A study demonstrated that certain derivatives of this compound effectively inhibit PI3Kδ kinase activity, which is critical for cancer cell survival and proliferation. This inhibition can potentially lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
  • Antimicrobial Testing : Other investigations have evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated promising activity, suggesting potential applications in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets. In medicinal applications, it acts as an inhibitor of enzymes such as phosphodiesterases and kinases, which play crucial roles in cell signaling and proliferation . The compound’s ability to bind to these targets and modulate their activity is attributed to its unique structural features.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo- and triazolo-pyrimidinones exhibit activity modulated by substituent variations. Below is a comparative analysis:

Compound Name / ID Core Structure Substituents (Position) Key Properties/Activities References
5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo-pyrimidinone 5-ClCH2, 2-CH3 Potential reactivity via ClCH2 group; moderate lipophilicity
S1-TP (5-(ClCH2)-2-(4-MeOPh)-triazolo[1,5-a]pyrimidin-7-one) Triazolo-pyrimidinone 5-ClCH2, 2-(4-methoxyphenyl) Higher oxidation potential (1.25 V vs. Ag/AgCl); lower solubility than pyrazolo analogues
QO-58 (5-(2,6-Cl2-5-F-pyridinyl)-3-Ph-2-CF3-pyrazolo[1,5-a]pyrimidin-7-one) Pyrazolo-pyrimidinone 5-halogenated pyridinyl, 3-Ph, 2-CF3 Dual activation of KCNQ (IK(M)) and BKCa (IK(Ca)) channels; plasma Cmax ~50 µg/mL (oral)
3-(4-Cl-Ph)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one Pyrazolo-pyrimidinone 3-(4-Cl-phenyl), 5-benzyl Weak M. tuberculosis DXS inhibition (IC50 ~10.6 µM)
5-Methyl-2-CF3-4H-triazolo[1,5-a]pyrimidin-7-one Triazolo-pyrimidinone 5-CH3, 2-CF3 High commercial availability; used in kinase inhibition studies

Key Observations :

  • Core Heterocycle: Pyrazolo-pyrimidinones (e.g., QO-58) often exhibit ion channel modulation, while triazolo derivatives (e.g., S1-TP) are explored for electrochemical stability .
  • Substituent Impact :
    • Electron-Withdrawing Groups (e.g., ClCH2, CF3): Increase reactivity and binding to electrophilic targets (e.g., enzymes, ion channels) .
    • Aromatic vs. Aliphatic Substituents : Bulky aryl groups (e.g., 4-MeOPh in S1-TP) reduce solubility but enhance target affinity compared to aliphatic groups (e.g., CH3) .
Electrochemical Behavior

The chloromethyl group in 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one may confer distinct redox properties. Comparatively:

  • S1-TP (triazolo-pyrimidinone): Exhibits irreversible oxidation at +1.25 V (vs. Ag/AgCl) due to electron-rich 4-methoxyphenyl substituent .
  • Pyrazolo Analogues: Generally show lower oxidation potentials (~0.9–1.1 V) owing to reduced aromatic stabilization compared to triazolo cores .

Biological Activity

5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structural features—specifically, a chloromethyl group at the 5-position and a methyl group at the 2-position—confer significant biological activity, particularly in medicinal chemistry. This article explores the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₈H₈ClN₃O
  • Molecular Weight : 197.62 g/mol
  • CAS Number : 952938-62-4
  • Structural Characteristics :
    • The chloromethyl group enhances reactivity, allowing for further functionalization.
    • The carbonyl group at the 7-position contributes to its biological activity.

Biological Activities

Research indicates that derivatives of 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one exhibit various biological activities:

Antitumor Activity

The compound has shown promise as an antitumor agent by selectively inhibiting key kinases involved in cancer progression. Notably, it targets Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest by preventing the transition from the G1 phase to the S phase of the cell cycle .

Antimicrobial Activity

In studies evaluating antimicrobial properties, derivatives of this compound demonstrated significant activity against various pathogens. The minimum inhibitory concentration (MIC) for certain derivatives was assessed, indicating their potential as effective antimicrobial agents .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit RNA polymerase and other enzymes critical in cellular processes. For instance, molecular docking studies revealed high binding affinities for specific targets, correlating with in vitro activity results .

The primary mechanism of action involves the inhibition of CDK2, which plays a crucial role in regulating the cell cycle. By interfering with this kinase's activity, the compound effectively halts cancer cell proliferation. Additionally, its interaction with RNA polymerase suggests a dual mechanism that could enhance its therapeutic profile .

Case Studies and Research Findings

StudyFindings
Synthesis and Antimicrobial Evaluation Novel derivatives were synthesized and tested for antimicrobial activity, revealing potent inhibitors with low MIC values against selected bacteria .
Inhibition of CDK2 The compound was shown to significantly inhibit CDK2 activity in vitro, leading to cell cycle arrest in cancer cells .
Molecular Docking Studies High docking scores indicated strong interactions with RNA polymerase and other key enzymes, supporting its potential as a dual-action therapeutic agent .

Comparison with Related Compounds

5-(Chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:

CompoundKey FeaturesBiological Activity
7-Amino-2-methylpyrazolo[1,5-a]pyrimidin Amino group at position 7Enhanced solubility and bioavailability
4-Methylpyrazolo[1,5-a]pyrimidin-3-one Methyl substitution at position 4Different reactivity profile

The distinct chloromethyl and methyl groups in 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one contribute to its unique reactivity and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(chloromethyl)-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 5-amino-3-methylpyrazole with β-keto esters, followed by chlorination at the methyl group. A typical protocol involves refluxing intermediates in phosphorus oxychloride (POCl₃) to introduce the chloromethyl moiety . Reaction conditions (e.g., solvent, temperature, and stoichiometry) must be optimized to avoid side products like over-chlorination or ring degradation. Purification via column chromatography (petroleum ether/ethyl acetate gradients) or recrystallization (cyclohexane/dichloromethane mixtures) is critical for isolating high-purity products .

Q. How can structural integrity be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Verify the chloromethyl (-CH₂Cl) resonance at δ ~4.5–5.0 ppm (¹H) and δ ~40–45 ppm (¹³C) .
  • IR Spectroscopy : Confirm C-Cl stretching vibrations at ~600–800 cm⁻¹ .
  • X-ray crystallography : Resolve the pyrazolo[1,5-a]pyrimidine core and substituent positions (e.g., monoclinic P2₁/n space group with Z = 4) .

Q. What solvents and catalysts enhance reaction yields in derivative synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while Lewis acids like ZnCl₂ or AlCl₃ catalyze electrophilic substitutions at the chloromethyl group . For nucleophilic substitutions (e.g., replacing Cl with amines or thiols), use Et₃N or DIPEA as bases in THF or acetonitrile .

Advanced Research Questions

Q. How to address contradictory data in regioselectivity during functionalization?

  • Methodological Answer : Conflicting regioselectivity (e.g., at positions 5 vs. 7) may arise from steric or electronic factors. Use computational tools (DFT calculations) to map electron density and predict reactive sites. Experimentally, employ competitive reactions with isotopic labeling (e.g., ¹³C) or monitor intermediates via LC-MS . For example, substituents at position 2 (methyl) can sterically hinder reactions at position 5, favoring functionalization at position 7 .

Q. What strategies mitigate side reactions during cross-coupling (e.g., Suzuki-Miyaura)?

  • Methodological Answer :

  • Pre-activation : Convert the chloromethyl group to a better leaving group (e.g., triflate) using Tf₂O/pyridine .
  • Catalyst optimization : Use Pd(PPh₃)₄ with aryl boronic acids in degassed toluene/EtOH (3:1) at 80°C. Additives like K₂CO₃ improve coupling efficiency .
  • Workflow : Monitor reaction progress via TLC (silica gel, UV visualization) and isolate products using centrifugal partition chromatography .

Q. How to design analogues with improved pharmacokinetic properties?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the chloromethyl group with trifluoromethyl (-CF₃) or cyanomethyl (-CH₂CN) to enhance metabolic stability .
  • LogP optimization : Introduce polar groups (e.g., -OH, -COOEt) at position 7 to balance lipophilicity. Use HPLC to measure partition coefficients .
  • In silico screening : Perform molecular docking (AutoDock Vina) against targets like kinases or viral polymerases to prioritize analogues with high binding affinity .

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) to normalize IC₅₀ values .
  • Metabolic profiling : Incubate compounds with liver microsomes (human/rat) to identify active metabolites that may contribute to observed activity .
  • Data reconciliation : Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.